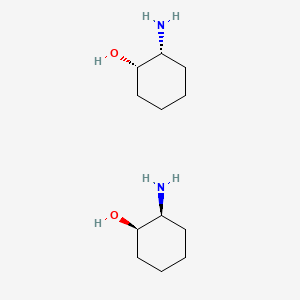
(1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol are stereoisomers, specifically enantiomers, of a cyclohexane derivative. These compounds are characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The stereochemistry of these compounds is crucial as it determines their physical and chemical properties, as well as their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve enantioselectivity. One common method is the reduction of 2-aminocyclohexanone using chiral reducing agents or catalysts to obtain the desired enantiomers . Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the specific enantiomers .
Industrial Production Methods
Industrial production of these enantiomers often employs large-scale chiral resolution techniques such as chromatography or crystallization. Enantioselective synthesis using chiral catalysts is also a viable method for industrial production, allowing for the efficient and scalable production of the desired enantiomers .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the hydroxyl group to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized cyclohexane derivatives .
Scientific Research Applications
(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions are often stereospecific, meaning that the enantiomers can have different biological activities. The compounds can act as inhibitors or activators of enzymes, modulating biochemical pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another enantiomeric pair with similar stereochemistry but different functional groups.
(1R,2S)-2-aminocyclopropan-1-ol: A smaller ring analog with similar functional groups but different ring strain and reactivity.
Uniqueness
The uniqueness of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol lies in their specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes them valuable in stereoselective synthesis and as chiral auxiliaries in various chemical reactions .
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol |
InChI |
InChI=1S/2C6H13NO/c2*7-5-3-1-2-4-6(5)8/h2*5-6,8H,1-4,7H2/t2*5-,6+/m10/s1 |
InChI Key |
UEKHCWCBWFEWHI-JUKSSJACSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)O.C1CC[C@H]([C@H](C1)N)O |
Canonical SMILES |
C1CCC(C(C1)N)O.C1CCC(C(C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















